Adenosine phosphonoacetic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16N5O8P |
|---|---|
Molecular Weight |
389.26 g/mol |
IUPAC Name |
[2-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid |
InChI |
InChI=1S/C12H16N5O8P/c13-10-7-11(15-3-14-10)17(4-16-7)12-9(20)8(19)5(25-12)1-24-6(18)2-26(21,22)23/h3-5,8-9,12,19-20H,1-2H2,(H2,13,14,15)(H2,21,22,23)/t5-,8-,9-,12-/m1/s1 |
InChI Key |
KJNLSEOJEFDELT-JJNLEZRASA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)CP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(=O)CP(=O)(O)O)O)O)N |
Synonyms |
5'-O-(phosphono-acetyl)adenosine adenosine phosphonoacetic acid adenosine phosphonoacetic acid, sodium salt |
Origin of Product |
United States |
Synthetic Methodologies for Adenosine Phosphonoacetic Acid and Its Analogs
General Strategies for Nucleoside Phosphonate (B1237965) Synthesis
The synthesis of nucleoside phosphonates, which are characterized by a direct phosphorus-carbon (P-C) bond, employs several foundational strategies. A common approach is the H-phosphonate method, which involves condensing a protected nucleoside H-phosphonate monoester with a nucleoside alcohol in the presence of a coupling agent. umich.edu This forms a dinucleoside H-phosphonate diester, which can then be oxidized to the stable phosphodiester. umich.edu
Another powerful technique is the phosphoramidite (B1245037) approach. In this method, a phosphoramidite intermediate is coupled with a nucleoside in the presence of an activator like 1H-tetrazole, followed by an oxidation step. nih.gov For the creation of pyrophosphate-like linkages, including phosphonoacetates, methods involving P(V) chemistry are widely used. mdpi.com These strategies often rely on the activation of a nucleotide monophosphate or a phosphonic acid using a condensing agent, such as a carbodiimide, to facilitate coupling with a second nucleoside or a modified building block. mdpi.comnih.gov
Specific Chemical Coupling Reactions for Phosphonoacetate Linkages
The formation of the key ester or amide bond between phosphonoacetic acid and adenosine (B11128) requires specific and efficient coupling methodologies.
A prominent strategy for synthesizing phosphonoacetate analogues of adenosine 5′-diphosphate ribose (ADPR) utilizes a tandem coupling approach mediated by N,N′-Dicyclohexylcarbodiimide (DCC). nih.govrsc.org DCC is a widely used agent for forming anhydride, ester, or amide bonds by activating carboxylic or phosphoric acid groups. nih.govmdpi.com
The synthesis begins with the selective deprotection of a commercially available precursor like triethylphosphonoacetate to yield diethylphosphonoacetic acid. nih.gov This acid is then coupled to a protected adenosine molecule, such as 2′,3′-O-isopropylidene adenosine, using DCC. nih.gov Following this initial coupling, the diethylphosphonate ester is converted to the corresponding phosphonic acid via trans-silylation with bromotrimethylsilane (B50905) (TMSBr) and subsequent hydrolysis. nih.govbeilstein-journals.org In the final key step, this phosphonic acid intermediate is coupled to a second, suitably protected ribose building block, again using DCC, often at elevated temperatures (e.g., 120 °C) to drive the reaction to completion. nih.gov This "tandem" or sequential use of DCC allows for the stepwise construction of the desired bioisostere. nih.govrsc.org
An alternative strategy involves starting with symmetrical dialkyl phosphonates and performing a selective mono-O-dealkylation to generate a reactive phosphonate monoester. This method provides a different route to the key phosphonate building block needed for coupling. For instance, symmetrical tetraesters of methylenebisphosphonic acid can be selectively mono-O-dealkylated by refluxing with morpholine, which cleaves one of the ester groups to furnish a symmetrical methylenebis(alkyl hydrogen phosphonate) as a morpholinium salt. nih.gov
This principle has been applied to the synthesis of unsymmetrical bisphosphonates. A symmetrical diethyl(dimethyl)difluoromethylene bisphosphonate reagent can undergo a stepwise demethylation–condensation sequence. acs.org The use of tetrabutylammonium (B224687) benzoate (B1203000) can cleanly provide the desired mono-demethylated salt. acs.org This activated mono-ester can then be condensed with a protected nucleoside to form the desired phosphonate linkage. acs.org This stepwise approach, which exploits the differential reactivity of the ester groups, allows for the controlled, unsymmetrical functionalization of the phosphonate core. acs.org
Tandem N,N′-Dicyclohexylcarbodiimide Coupling to Phosphonoacetic Acid
Preparation of Modified Ribose and Adenosine Building Blocksnih.govrsc.org
Successful synthesis of complex nucleoside analogs is critically dependent on the use of protecting groups to prevent unwanted side reactions at the various hydroxyl groups of the ribose sugar and the exocyclic amine of adenine (B156593). umich.edu For adenosine, the 2'- and 3'-hydroxyl groups of the ribose are commonly protected together as an isopropylidene acetal, forming 2′,3′-O-isopropylidene adenosine. nih.govnih.gov This protecting group is stable under many reaction conditions but can be removed with aqueous acid. nih.gov
Similarly, the ribose unit that will be coupled to the phosphonoacetate moiety must also be appropriately protected. For the synthesis of ADPR isosteres, building blocks such as 1′-O-methyl-2′,3′-O-isopropylidene-β-D-ribofuranoside are used. nih.gov In other cases, hydroxyl groups can be protected with trityl (Tr) groups. acs.org The preparation of these building blocks can be a multi-step process in itself, sometimes involving enzymatic reactions or de novo chemical synthesis from acyclic precursors to install specific modifications on the sugar ring. rsc.orgmadridge.org
Synthesis of Adenosine 5′-Diphosphate Ribose (ADPR) Phosphonoacetate Isosteresnih.govrsc.org
The synthesis of ADPR phosphonoacetate isosteres serves as a prime example of the application of the aforementioned methodologies. These molecules are designed to mimic the structure of ADPR, an important cellular signaling molecule, by replacing the labile pyrophosphate bridge with a more stable phosphonoacetate linker. nih.govrsc.org
A representative synthesis, detailed by Baszczyňski et al., integrates several key steps. nih.gov The process is summarized in the table below.
| Step | Reactants | Key Reagent/Condition | Product | Yield | Source |
|---|---|---|---|---|---|
| 1 | Triethylphosphonoacetate | NaOH, EtOH/H₂O | Diethylphosphonoacetic acid | 97% | nih.gov |
| 2 | Diethylphosphonoacetic acid + 2′,3′-O-isopropylidene adenosine | DCC, DMAP | Protected Adenosine-phosphonoacetate diethyl ester | 82% | nih.gov |
| 3 | Protected Adenosine-phosphonoacetate diethyl ester | TMSBr, Pyridine | Protected Adenosine-phosphonoacetic acid | 46% | nih.gov |
| 4 | Protected Adenosine-phosphonoacetic acid + Protected Ribose | DCC, Pyridine, 120 °C | Fully Protected ADPR Phosphonoacetate Isostere | 57% | nih.gov |
| 5 | Fully Protected ADPR Phosphonoacetate Isostere | 75% aq. TFA | Final ADPR Phosphonoacetate Isostere | 36% | nih.gov |
This sequence effectively builds the target molecule by first attaching the phosphonoacetate unit to the adenosine building block, followed by de-esterification to the phosphonic acid, and a final coupling to the second ribose unit before global deprotection. nih.gov
Synthesis of Other Adenosine Phosphonoacetic Acid Conjugates and Bioisosteresresearchgate.netnih.govscispace.com
The synthetic utility of phosphonoacetic acid extends beyond ADPR isosteres to a range of other conjugates and bioisosteres designed to interact with nucleotide-binding proteins. researchgate.netnih.gov Researchers have prepared 5'-phosphonoacetic acid amide and ester analogues of adenosine, uridine (B1682114), and cytidine (B196190) to probe the active sites of enzymes like ribonucleotide reductase. researchgate.netnih.gov
The synthesis of these analogs often starts with a modified nucleoside, such as 5'-amino-5'-deoxyadenosine. nih.govresearchgate.netscispace.com This key intermediate allows for the formation of an amide linkage instead of an ester. For example, coupling of diethylphosphonoacetic acid to 5'-amino-2',3'-O-isopropylidene-adenosine can be achieved to form the amide bond. scispace.com Subsequent de-esterification and deprotection steps yield the final 5'-N-(phosphonoacetyl)adenosine derivatives. nih.gov These variations on the linker—ester versus amide—allow for a systematic evaluation of the structural requirements for biological activity. researchgate.netnih.gov
| Compound Type | Key Intermediate | Linkage Type | Purpose | Source |
|---|---|---|---|---|
| 5'-O-(phosphonoacetyl)adenosine | 2',3'-O-isopropylidene adenosine | Ester | Ribonucleotide Reductase Inhibitor | researchgate.netnih.gov |
| 5'-N-(phosphonoacetyl)adenosine | 5'-amino-5'-deoxyadenosine | Amide | Ribonucleotide Reductase Inhibitor | researchgate.netnih.gov |
| N-substituted 5'-aminoadenosine | 5'-amino-5'-deoxyadenosine | Amide, Sulfonamide | CD73 Inhibitors, Antibiotic Analogs | nih.govscispace.com |
Molecular Interactions and Enzymatic Mechanisms
Interactions with Nucleoside Diphosphate (B83284) Kinase (NDP Kinase)
Nucleoside diphosphate kinase (NDP kinase) is an enzyme that facilitates the final phosphorylation step of nucleotides and participates in the activation of antiviral nucleoside analogs. benthamdirect.comnih.govresearchgate.net The interaction between NDP kinase and adenosine (B11128) phosphonoacetic acid, an analog of adenosine diphosphate (ADP), reveals a complex relationship of substrate metabolism and inhibition.
Adenosine Phosphonoacetic Acid as a Substrate and Inhibitor of NDP Kinase
This compound has been identified as both a substrate and an inhibitor of human NDP kinase. nih.govresearchgate.net However, its efficiency in both roles is notably low. Research shows it is a poor substrate for the enzyme, meaning it is metabolized at a very slow rate. benthamdirect.comnih.govresearchgate.net Simultaneously, it acts as a weak inhibitor. benthamdirect.comnih.govresearchgate.net
The binding affinity of this compound to NDP kinase is significantly weaker than that of the natural substrate, ADP. The equilibrium dissociation constant (Kd) for this compound is 0.6 mM, whereas for ADP, it is 0.025 mM, indicating a much lower affinity for the analog. benthamdirect.comnih.govresearchgate.net This weak binding and slow processing limit its potential as a targeted drug for NDP kinase. benthamdirect.comresearchgate.net
| Compound | Equilibrium Dissociation Constant (Kd) |
|---|---|
| This compound | 0.6 mM benthamdirect.comnih.govresearchgate.net |
| Adenosine Diphosphate (ADP) | 0.025 mM benthamdirect.comnih.govresearchgate.net |
Structural Basis of Binding to NDP Kinase: X-ray Crystallographic Analysis
The structural underpinnings of the interaction between this compound and NDP kinase have been elucidated through X-ray crystallography. The crystal structure of the complex, with the enzyme sourced from Dictyostelium discoideum, was determined to a resolution of 2.0 Å. benthamdirect.comnih.govresearchgate.net This high-resolution analysis provides a detailed view of the binding at the molecular level. The Protein Data Bank (PDB) accession code for this structure is 1S5Z. enzymes.me.ukwwpdb.org
The crystallographic data reveal that the analog settles into the enzyme's active site. nih.gov A critical finding from this structural analysis is the absence of a magnesium ion in the active site when this compound is bound. benthamdirect.comnih.govresearchgate.net This contrasts with the binding of natural nucleotide substrates, where a magnesium ion is typically involved in catalysis.
Comparative Analysis of Binding Modes with Natural Substrates (e.g., ADP)
When comparing the binding mode of this compound to that of the natural substrate ADP, structural studies show that the analog adopts a similar conformation within the NDP kinase active site. benthamdirect.comnih.govresearchgate.net The adenine (B156593) and ribose portions of both molecules occupy the same space.
However, a significant deviation is observed in the phosphate-binding region. The natural substrate ADP features a β-phosphate that is buried deep within the protein structure. biorxiv.org In the complex with this compound, the phosphonoacetic acid moiety replaces the pyrophosphate group of ADP. This substitution leads to a key difference: the inability to coordinate a magnesium ion, which is crucial for the catalytic mechanism of phosphate (B84403) transfer from ATP. benthamdirect.comnih.govresearchgate.net This lack of a coordinated metal ion is consistent with the compound's observed low reactivity and inhibitory character. benthamdirect.comnih.govresearchgate.net
Modulation of Adenosine Kinase (AK) Activity
Adenosine kinase (AK) is a key enzyme in regulating the concentration of adenosine. nih.gov Its activity is highly dependent on the presence of activators, such as inorganic phosphate (Pi). nih.govnih.gov Phosphonoacetic acid and its derivatives have been shown to modulate AK activity, primarily through inhibition.
Inhibition of AK by Phosphonoacetic Acid and its Derivatives
Several phosphonate (B1237965) and bisphosphonate compounds, including phosphonoacetic acid (PAA), have been identified as inhibitors of purified AK. nih.govnih.gov This inhibition is observed even in the presence of phosphate, a known activator of the enzyme. nih.gov The inhibitory effect is not limited to isolated enzymes; these compounds also impede the uptake of adenosine and its incorporation into macromolecules in cultured mammalian cells, which confirms their ability to inhibit AK within an intact cellular environment. nih.gov
Interestingly, not all related compounds are inhibitory. Phosphonoformic acid (PFA), which is structurally similar, acts as an activator for AK. researchgate.net This highlights the specificity of the molecular interactions governing activation versus inhibition. Other compounds that inhibit AK include 2-carboxyethylphosphonic acid, N-(phosphonomethyl)-glycine, and N-(phosphonomethyl)iminodiacetic acid. nih.govnih.gov
| Effect on AK | Compound |
|---|---|
| Inhibitors | Phosphonoacetic acid nih.govnih.gov |
| 2-carboxyethylphosphonic acid nih.govnih.gov | |
| N-(phosphonomethyl)-glycine nih.govnih.gov | |
| N-(phosphonomethyl)iminodiacetic acid nih.govnih.gov | |
| Activators | Phosphonoformic acid researchgate.net |
| Acetyl phosphate nih.gov | |
| Carbamoyl (B1232498) phosphate nih.gov | |
| Dihydroxyacetone phosphate nih.gov | |
| Inorganic phosphate (Pi) nih.gov |
Structure-Activity Relationships for AK Inhibition
The differential effects of various phosphorylated compounds on Adenosine Kinase provide insight into the structure-activity relationship for this enzyme. nih.gov Studies indicate that the electronic properties of the phosphorus atom are a key determinant. nih.gov
All compounds that activate AK, including inorganic phosphate, possess a higher partial positive charge (δ+) on the central phosphorous atom. nih.govnih.gov This positive charge likely allows the atom to act as an acceptor for a nucleophilic group, facilitating the catalytic process. nih.gov It is suggested that an activator binds near the active site and forms a transient pentavalent intermediate with an oxygen atom of ATP, which in turn facilitates the transfer of the γ-phosphate to adenosine. nih.gov
Conversely, compounds that inhibit AK, such as phosphonoacetic acid, have a lower partial positive charge on the phosphorus atom. nih.gov These inhibitors appear to compete directly with the activators for binding to the enzyme. nih.gov This understanding of the structural and electronic features that distinguish activators from inhibitors is valuable for the rational design of more potent and specific AK inhibitors. nih.govnih.gov
Interaction with Ribonucleotide Reductase (RNR)
This compound has served as a structural basis for the development of potential inhibitors targeting ribonucleotide reductase (RNR). RNR is a crucial enzyme responsible for catalyzing the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis. researchgate.netnih.gov In the pursuit of novel RNR inhibitors, researchers have synthesized and assessed various 5'-phosphonoacetic acid analogs of adenosine, as well as those of uridine (B1682114) and cytidine (B196190). researchgate.netnih.govresearchgate.net
These synthetic compounds include ester and amide bioisosteres, designed to mimic the natural diphosphate moiety of RNR substrates. researchgate.netnih.gov The rationale behind this approach is that such analogs could act as competitive inhibitors, binding to the enzyme's active site. While this compound itself has been identified as a weak inhibitor and a poor substrate for NDP kinase (an enzyme that could potentially activate it), its analogs have been specifically tested against RNR. benthamdirect.comnih.gov For instance, an ADP analogue, 5'-N-[(diethyl-phosphon) acetyl]adenosine (an amide), and its corresponding sodium salt showed moderate antiviral activity against Herpes Simplex Virus type 2 (HSV-2) with an EC50 of 48 μM, while another amide analog displayed modest activity against HIV-1 (EC50: 110 μM). researchgate.netnih.gov
Table 1: Antiviral Activity of Selected this compound Analogs
| Compound | Virus Target | Activity (EC₅₀) | Reference |
| 5'-N-[(diethyl-phosphon) acetyl]adenosine (amide) | HSV-2 | 48 µM | researchgate.net, nih.gov |
| 5'-deoxy-5'-N-(phosphon-acetyl)adenosine sodium salt (amide) | HIV-1 | 110 µM | researchgate.net, nih.gov |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response.
To understand the potential binding mechanisms of these novel analogs, molecular modeling studies have been performed. These computational analyses focused on the interaction between the this compound bioisosteres and the R1 subunit of ribonucleotide reductase. researchgate.netnih.govresearchgate.net The R1 subunit is a key component of the RNR enzyme complex, as it houses the substrate-binding sites and allosteric effector sites that regulate the enzyme's activity. dtic.mil The primary goal of these modeling studies was to confirm whether the designed bioisosteric moieties could effectively fit into and interact with the active site of the R1 subunit, providing a structural basis for their potential inhibitory activity. researchgate.netnih.govresearchgate.net
A key objective in the development of this compound analogs was to investigate the substrate specificity of RNR and to determine the contribution of the bioisosteric diphosphate-mimicking groups to the biological activity. researchgate.netnih.govresearchgate.net By replacing the natural diphosphate group with phosphonoacetic acid ester or amide linkages, researchers aimed to create molecules with increased stability against cellular hydrolases while retaining affinity for the target enzyme. researchgate.net
The inhibitory activity of these analogs against recombinant murine RNR was evaluated. The results showed a range of inhibition, with an IC50 value of 350 µM for a uridine analog and 600 µM for a cytidine analog, indicating that the nature of the nucleobase influences the inhibitory potential. researchgate.netnih.gov These findings underscore the importance of the entire molecular structure, including both the nucleobase and the modified phosphonate group, in determining the compound's interaction with and inhibition of RNR. researchgate.net
Molecular Modeling Studies of RNR R1 Subunit Interactions
Inhibition of DNA Polymerases
Phosphonoacetic acid (PAA) is a well-established inhibitor of viral DNA polymerases, particularly those from the herpesvirus group. asm.orgpsu.edu Its mechanism of action is distinct from that of many nucleoside analogs, as it does not require metabolic activation via phosphorylation by cellular or viral kinases. mdpi.com PAA acts as a non-competitive inhibitor with respect to deoxynucleoside triphosphate (dNTP) substrates. asm.org
The primary mechanism involves PAA's structural similarity to pyrophosphate (PPi). PAA directly targets the pyrophosphate binding site on the viral DNA polymerase. mdpi.comoup.com During DNA synthesis, the polymerase incorporates a dNTP into the growing DNA chain, releasing a PPi molecule. PAA is thought to bind to the enzyme at or near this PPi-binding site, preventing the release of pyrophosphate. mdpi.comoup.com This interference with the catalytic cycle effectively halts DNA elongation and, consequently, viral replication. mdpi.comtandfonline.com The specificity of PAA for viral polymerases over host cell DNA polymerases contributes to its selective antiviral effect. psu.edu The development of viral mutants resistant to PAA often involves mutations in the DNA polymerase gene, further confirming the enzyme as the direct target. asm.org
Formation of Metal Ion Complexes at Enzyme Active Sites
The enzymatic activity of several enzymes that interact with phosphonoacetic acid (PAA) and its analogues is dependent on the presence of metal ions, which play a crucial role in the formation of enzyme-substrate complexes at the active site. For instance, Adenosine Triphosphate Phosphoribosyltransferase (ATP-PRT), a magnesium-dependent enzyme, utilizes Mg²⁺ in its catalytic mechanism. nih.govrcsb.org In structural models of the ATP-PRT active site, a Mg²⁺ ion is essential and coordinates with two water molecules to fulfill its octahedral coordination geometry. nih.gov When PAA is used as a substrate analogue, it is believed to interact with this metal ion in a manner that mimics the natural pyrophosphate substrate. nih.gov
Similarly, the enzyme phosphonoacetate hydrolase, which cleaves the P-C bond, is a two-zinc ion metalloenzyme, belonging to the alkaline phosphatase superfamily. scispace.com The X-ray structure of this enzyme bound to phosphonoformate, an analogue of phosphonoacetate, shows that the phosphoryl group of the ligand is coordinated to one of the two active site zinc ions (Zn1). scispace.com This interaction is critical for substrate activation. A proposed catalytic mechanism suggests that one zinc ion activates the substrate's phosphoryl group while the other activates the nucleophile, highlighting the integral role of metal ion complexes in catalysis. scispace.com In contrast, studies of this compound with NDP kinase from Dictyostelium revealed that while the analogue binds similarly to ADP, no magnesium ion was present at the active site in the determined X-ray structure. nih.gov
Specificity Towards Viral Polymerases
Phosphonoacetic acid (PAA) demonstrates notable specificity as an inhibitor of viral DNA polymerases, particularly those from the herpes-group viruses. psu.edunih.gov Its mechanism of action involves the direct inhibition of the viral polymerase enzyme. mdpi.comasm.org PAA acts as a pyrophosphate analogue, interfering with the pyrophosphate-binding site on the polymerase. mdpi.compsu.edu This interaction prevents the release of pyrophosphate from deoxynucleoside triphosphates (dNTPs), thereby blocking the efficient binding of the next nucleotide and halting DNA chain elongation. mdpi.com
The compound has been shown to be a potent and selective inhibitor of the replication of various herpesviruses, including human cytomegalovirus (CMV), murine CMV, Epstein-Barr virus (EBV), and Herpes Simplex Virus (HSV). psu.edunih.gov Studies have shown that PAA specifically inhibits the virus-induced DNA polymerase while having a much weaker effect on host cell DNA polymerases. psu.eduasm.orgnih.gov The development of viral resistance to PAA is directly linked to mutations in the viral DNA polymerase gene. nih.govasm.org PAA-resistant mutants induce a modified DNA polymerase that shows reduced sensitivity to the inhibitory effects of the drug in vitro, providing strong evidence that the viral DNA polymerase is the primary target of PAA. nih.govasm.org
To enhance affinity and specificity, PAA has been conjugated to nucleobases. tandfonline.com These conjugates are accepted by DNA polymerases but can alter the enzyme's processivity, suggesting a mechanism-based inhibition and a potential route for developing more specific antiviral agents. tandfonline.com
Influence on Adenosine Triphosphate Phosphoribosyltransferase (ATP-PRT)
In the study of the enzymatic mechanism of ATP-PRT, phosphonoacetic acid (PAA) has been effectively employed as an alternative substrate to the natural substrate, pyrophosphate (PPi). nih.govacs.org This substitution is particularly useful for investigating the reverse reaction of the enzyme. nih.gov The use of a slow-reacting analogue like PAA helps to overcome experimental challenges such as "commitment to catalysis," where the rates of steps other than the chemical conversion mask the kinetic isotope effects of the reaction itself. nih.govcore.ac.ukannualreviews.org By slowing down the chemical step, the use of PAA allows for the expression and measurement of intrinsic kinetic isotope effects, providing deeper insights into the catalytic mechanism. nih.govnih.gov
The application of phosphonoacetic acid as a substrate analogue has been instrumental in elucidating the transition state structure of the ATP-PRT-catalyzed reaction. nih.govrcsb.orgacs.org Studies on ATP-PRT from various organisms, including Campylobacter jejuni, Mycobacterium tuberculosis, and Lactococcus lactis, have used PAA in conjunction with kinetic isotope effects to define the geometry of the transition state. nih.govrcsb.orgacs.org
The results from these studies consistently support a dissociative reaction mechanism with a DN*AN‡ transition state. nih.govacs.orgresearchgate.net This model is characterized by a significant degree of bond breaking between the ribose C1' and the nitrogen of the leaving adenine group, with very little bond formation to the incoming nucleophile (PAA). nih.govacs.org The transition state features a fully dissociated ATP adenine and weak interactions from the attacking PAA, indicating that the departure of the leaving group is well advanced before the nucleophilic attack is complete. nih.govacs.org This detailed understanding of the transition state provides a template for the design of potent inhibitors against this essential microbial enzyme. acs.orgpdbj.org
The elucidation of the ATP-PRT transition state has been achieved through a powerful combination of experimental kinetic isotope effects (KIEs) and theoretical quantum chemical calculations. nih.govcore.ac.uk By using phosphonoacetic acid as the pyrophosphate analogue in the reverse reaction, researchers were able to measure intrinsic KIEs at various isotopically sensitive positions. nih.govrcsb.org
These experimental KIEs provide critical benchmarks for computational models. nih.gov For instance, moderate primary ¹⁴C isotope effects (ranging from 1.028 to 1.031) and large α-secondary ³H isotope effects (ranging from 1.147 to 1.250) were observed across different ATP-PRT enzymes, supporting a dissociative, carbocation-like transition state. nih.govcore.ac.uk Quantum chemical calculations, often using density functional theory (DFT) at levels like B3LYP/6-31G(d,p), are then used to generate theoretical transition state structures. core.ac.uk The calculated KIEs for these structures are compared against the experimental values. The best match between the experimental and calculated KIEs confirms the most accurate transition state model, which for ATP-PRT is a dissociative DN*AN‡ type. nih.govcore.ac.uk
| Enzyme Source | Isotope Position | Observed KIE Range | Inferred Transition State Characteristic | Reference |
|---|---|---|---|---|
| ATP-PRT (various) | 1'-¹⁴C (primary) | 1.028–1.031 | Dissociative mechanism, significant C-N bond cleavage | nih.gov, core.ac.uk |
| ATP-PRT (various) | 1'-³H (α-secondary) | 1.15–1.25 | Dissociative mechanism, sp² character at C1' | nih.gov |
| ATP-PRT (various) | 1-¹⁵N | Large | Dissociative mechanism, fully dissociated adenine | nih.gov |
Elucidation of Transition State Structures and Catalytic Mechanisms
Effects on Transient Receptor Potential Melastatin 2 (TRPM2) Channel
The transient receptor potential melastatin 2 (TRPM2) channel is a non-selective cation channel activated by adenosine 5′-diphosphate ribose (ADPR). nih.govsemanticscholar.org To probe the activation mechanism and the structural requirements for ligand binding, researchers have synthesized analogues of ADPR where the pyrophosphate moiety is modified. nih.gov
Activity of Phosphonoacetate ADPR Analogs at TRPM2
The transient receptor potential cation channel, subfamily M, member 2 (TRPM2) is an ion channel activated by the intracellular signaling molecule Adenosine 5'-diphosphate ribose (ADPR). nih.gov To understand the activation mechanism, researchers have synthesized various ADPR analogues. nih.gov Among these are analogues where the pyrophosphate group, which is prone to degradation by cellular enzymes, is modified. nih.govresearchgate.net Specifically, two novel phosphonoacetate ADPR analogues were designed and synthesized. nih.govlookchem.comrsc.org This design was a conservative approach, removing only one of the negatively charged phosphate groups from the pyrophosphate bridge, replacing it with a phosphonoacetate linker. nih.govresearchgate.net
The activity of these two analogues was evaluated on human TRPM2 (hTRPM2) stably expressed in HEK293 cells using whole-cell patch-clamp experiments. nih.gov The compounds were introduced directly into the cell's cytoplasm via the patch pipette at concentrations of 100 µM or 1000 µM. nih.gov The results of these electrophysiological analyses were unambiguous: neither of the two phosphonoacetate ADPR analogues demonstrated any significant agonist activity, failing to induce a higher current than the buffer control. nih.govresearchgate.netrsc.org Furthermore, they also failed to show any antagonist activity; they did not significantly reduce the TRPM2 current when co-applied with the natural agonist, ADPR. nih.govrsc.org This lack of biological activity highlights the extreme sensitivity of the hTRPM2 channel to modifications within the molecular structure of ADPR. nih.govrsc.org
Table 1: Electrophysiological Activity of Phosphonoacetate ADPR Analogs at hTRPM2
| Compound | Concentration Tested (µM) | Observed Agonist Activity | Observed Antagonist Activity (vs 100 µM ADPR) | Reference |
|---|---|---|---|---|
| Phosphonoacetate ADPR Analog 1 | 100, 1000 | Not significant | Not significant | nih.gov |
| Phosphonoacetate ADPR Analog 2 | 100, 1000 | Not significant | Not significant | nih.gov |
Role of Pyrophosphate Motif in TRPM2 Activation
The complete lack of activity in phosphonoacetate ADPR analogs underscores the critical importance of the pyrophosphate motif for binding and activation of the TRPM2 channel. nih.govresearchgate.netlookchem.comrsc.org It is theorized that both phosphate groups of the pyrophosphate bridge are essential for the molecule to bind to the channel and induce either activation or inhibition. nih.govrsc.org Even a subtle change, such as replacing one phosphate with a phosphonoacetate group, leads to a total loss of activity. nih.govrsc.org
This finding is consistent with previous studies where more ambitious, complete replacements of the pyrophosphate group also failed to produce TRPM2 agonist or antagonist activity. nih.gov However, the requirement is not for a hydrolyzable P-O-P bond specifically. The methylene (B1212753) bis-phosphonate analogue of ADPR (AMPCPR), which contains a non-hydrolysable P-C-P pyrophosphate substitution, can still activate the TRPM2 channel, although it acts as a lower affinity partial agonist. nih.govrsc.org This demonstrates that while the bridging oxygen of the pyrophosphate is not essential, the presence of two phosphate-like moieties is a strict requirement for molecular recognition and channel gating at the TRPM2 receptor. nih.govrsc.orgmdpi.com Bioisosteric replacement of the entire pyrophosphate linkage has been shown to abolish antagonist activity in other analogue series as well. mdpi.com
Design Considerations for Agonist and Antagonist Activities
The design of compounds that can modulate TRPM2 activity, whether as agonists or antagonists, requires careful consideration of the entire ADPR structure, which can be divided into four key motifs: the adenine base, the adenosine ribose, the terminal ribose, and the pyrophosphate bridge. mdpi.com The inactivity of the phosphonoacetate analogs highlights that an intact or near-isosteric pyrophosphate motif is a fundamental prerequisite for any activity at TRPM2. nih.govmdpi.com
For Agonist Activity: Beyond the pyrophosphate, the hydroxyl groups of the terminal ribose are critical. mdpi.comacs.org Modifications involving the removal of single hydroxyl groups from the terminal ribose can lead to inactivity. acs.org Conversely, modifications to the adenosine ribose can enhance agonist properties. mdpi.com For instance, 2'-deoxy-ADPR has been identified as a "super agonist," evoking significantly larger currents than ADPR itself. mdpi.com
For Antagonist Activity: The rational design of TRPM2 antagonists has largely focused on modifying the adenine base of the ADPR molecule. mdpi.comacs.orgacs.org Systematic modifications have shown that introducing a substituent at the C8 position of the purine (B94841) ring confers antagonist properties. mdpi.comacs.org An 8-phenyl substitution (8-Ph-ADPR) is particularly effective. acs.org The potency of this antagonist can be further increased by combining modifications; for example, 8-phenyl-2'-deoxy-ADPR is a more potent antagonist than 8-Ph-ADPR. acs.orgacs.org However, these modifications are only effective if the pyrophosphate linkage remains intact; initial bioisosteric replacement of the pyrophosphate linkage abolishes the activity of these antagonists. mdpi.comacs.orgacs.org This reinforces the central role of the pyrophosphate motif as the anchor for molecular interaction, from which other modifications can then determine the specific agonist or antagonist character of the ligand.
Table of Mentioned Compounds
Cellular and Preclinical Biological Efficacy Studies Excluding Clinical Data
In Vitro Cellular Models for Activity Assessment
Antiviral Efficacy in Cell Culture Systems
Adenosine (B11128) phosphonoacetic acid (APAA), an analogue of pyrophosphate, has demonstrated notable antiviral activity, particularly against members of the herpesvirus group. researchgate.net Its efficacy has been evaluated in various cell culture systems, revealing a selective inhibition of viral replication. psu.edunih.gov Studies have shown that phosphonoacetic acid (PAA), a related compound, effectively inhibits the replication of herpes simplex virus (HSV) types 1 and 2, human cytomegalovirus (HCMV), murine cytomegalovirus, simian cytomegalovirus, Epstein-Barr virus (EBV), and Herpesvirus saimiri in tissue culture. psu.edupsu.edu
The antiviral effect is dose-dependent, with concentrations between 50 to 100 micrograms per milliliter completely inhibiting viral DNA synthesis without causing significant damage to the host cell's DNA synthesis. psu.edu This selective action against virus-infected cells highlights its potential as an antiviral agent. nih.govpsu.edu For instance, in WI-38 human fibroblast cells infected with herpes simplex virus, PAA inhibited the virus's cytopathogenic effect and the incorporation of radiolabeled thymidine. researchgate.net Similarly, it specifically inhibited HCMV DNA synthesis in infected human fibroblasts. researchgate.net
The antiviral composition containing phosphonoacetic acid has shown a pronounced antiviral effect against infections caused by herpes simplex virus 1 and 2 and cytomegalovirus. researchgate.net Importantly, within the effective concentration range, this composition did not exhibit cytotoxic effects on VERO green monkey kidney and M-19 human diploid cell cultures. researchgate.net
It is worth noting that the sensitivity of different herpesvirus strains to PAA can vary. In mouse embryo fibroblast cells, both PAA and phosphonoformic acid (PFA) were found to be three-fold more active against HSV-1 strains than against HSV-2 strains. nih.gov The development of viral resistance to PAA has been observed in cell culture, and this resistance is directly correlated with the resistance of the corresponding cell-free viral DNA polymerases. nih.gov
Table 1: In Vitro Antiviral Activity of Phosphonoacetic Acid (PAA) Against Various Herpesviruses
| Virus | Cell Line | Endpoint | Result | Citation |
|---|---|---|---|---|
| Herpes Simplex Virus (HSV) | WI-38 cells | Cytopathogenic effect, [3H]thymidine incorporation | Inhibition of viral replication | researchgate.net |
| Human Cytomegalovirus (HCMV) | Human fibroblasts | Viral DNA synthesis | Specific inhibition | researchgate.netpsu.edu |
| Murine Cytomegalovirus | Mouse embryo fibroblasts | Viral DNA synthesis | Preferential inhibition | psu.edu |
| Simian Cytomegalovirus | Owl-monkey kidney cells | Viral DNA synthesis | Preferential inhibition | psu.edu |
| Epstein-Barr Virus (EBV) | - | Viral DNA synthesis | Preferential inhibition | psu.edu |
| Herpesvirus saimiri | Owl-monkey kidney cells | Viral DNA synthesis | Preferential inhibition | psu.edu |
| Herpes Simplex Virus 1 (HSV-1) | Mouse embryo fibroblast cells | - | More sensitive than HSV-2 | nih.gov |
| Herpes Simplex Virus 2 (HSV-2) | Mouse embryo fibroblast cells | - | Less sensitive than HSV-1 | nih.gov |
Inhibition of Viral Replication Pathways (e.g., Herpesviruses, CMV)
The primary mechanism by which adenosine phosphonoacetic acid and its related compound, phosphonoacetic acid (PAA), exert their antiviral effect is through the specific inhibition of viral DNA polymerase. researchgate.netpsu.edu This inhibition disrupts the synthesis of viral DNA, a critical step in the replication cycle of herpesviruses. researchgate.netpsu.edu The compound acts as an analogue of pyrophosphate and directly interacts with the virus-induced DNA polymerase, showing little effect on the corresponding host cell enzymes. researchgate.netpsu.edu This selective inhibition of the viral enzyme is a key factor in its low toxicity to uninfected host cells. nih.govpsu.edu
Kinetic analyses have revealed that PAA does not compete with nucleotide substrates or interfere with the binding of the DNA template to the polymerase. nih.gov Instead, it is believed to bind to the enzyme, allowing the initiation of polynucleotide synthesis but preventing the subsequent addition of deoxynucleosides to the growing DNA chain. nih.gov
In the context of Human Cytomegalovirus (HCMV), PAA has been shown to block viral DNA replication, which in turn prevents the synthesis of late viral proteins. pnas.org For example, the accumulation of a late viral protein, pUL99, is prevented by PAA treatment. pnas.org Interestingly, while PAA effectively inhibits HCMV replication, it does not completely abrogate all signaling pathways activated by the virus. For instance, in HCMV-infected glioblastoma cells, the activation of phospholipase C-β (PLCβ) by the viral-encoded G protein-coupled receptor US28 persists even in the presence of PAA. portlandpress.com
Furthermore, studies on Epstein-Barr virus (EBV) have shown that PAA treatment terminates the production of active virus and viral capsid antigen in producer cell lines. psu.edu However, cell growth and the replication of latent viral DNA remain unaffected, suggesting the existence of a specific EBV DNA polymerase required for the production of infectious virus that is sensitive to PAA. psu.edu
Table 2: Mechanistic Insights into Viral Replication Inhibition by Phosphonoacetic Acid (PAA)
| Virus Family | Specific Virus | Key Target | Mechanism of Inhibition | Citation |
|---|---|---|---|---|
| Herpesviridae | Herpes Simplex Virus (HSV) | DNA Polymerase | Direct interaction and inhibition of enzyme activity, preventing DNA chain elongation. | researchgate.netnih.gov |
| Herpesviridae | Human Cytomegalovirus (HCMV) | DNA Polymerase | Inhibition of viral DNA synthesis, leading to a block in late protein production. | researchgate.netpnas.org |
| Herpesviridae | Epstein-Barr Virus (EBV) | DNA Polymerase | Inhibition of the polymerase necessary for the production of infectious virus, without affecting latent DNA replication. | psu.edu |
Effects on Cellular Processes in Cultured Cells
While the primary target of this compound and its analogues is viral DNA polymerase, some effects on host cellular processes have been observed, although generally at higher concentrations than those required for antiviral activity. Phosphonoacetic acid (PAA) has been shown to partially inhibit the DNA synthesis of host cells that are in the logarithmic phase of growth. researchgate.net However, it has little effect on confluent, non-dividing cells. researchgate.net This suggests a greater impact on actively proliferating cells.
In studies with human umbilical vein endothelial cells, adenosine itself has been shown to stimulate proliferation, an effect that is mediated through a surface receptor and can be blocked by an adenosine receptor antagonist. nih.gov Adenosine also enhances DNA synthesis in these cells. nih.gov While these findings relate to adenosine, the parent molecule of APAA, they highlight potential interactions with cellular pathways that could be relevant.
In contrast to its effects on viral DNA polymerase, PAA has only a slight effect on normal host cell DNA polymerases. researchgate.net Studies on partially purified enzymes from human CMV-infected human fibroblasts indicated that PAA specifically inhibited the virus-induced DNA polymerase with minimal impact on host cell enzymes. researchgate.net
Interestingly, in the context of cancer cell research, some phosphorus-based compounds have been investigated for their ability to modulate cellular processes like autophagy. researchgate.net While not directly about APAA, this line of research indicates the broader potential for phosphonates to interact with cellular metabolic and signaling pathways. For instance, PAA was found to inhibit adenosine kinase activity. researchgate.net
In Vivo Animal Model Investigations
Assessment of Antiviral Activity in Relevant Animal Models (e.g., herpes keratitis in rabbits, herpes dermatitis in mice)
The antiviral efficacy of phosphonoacetic acid (PAA), a related compound to this compound, has been demonstrated in several animal models of herpesvirus infections. These studies have provided crucial preclinical data on its therapeutic potential.
In a rabbit model of herpes simplex keratitis, topical application of a 5% PAA solution or ophthalmic ointment effectively suppressed clinical signs of the disease and reduced viral replication. nih.govresearchgate.net The efficacy of the 5% PAA ointment was found to be comparable to that of a 0.5% idoxuridine (B1674378) ointment in treating established herpetic eye infections. nih.gov Similarly, PAA has been shown to be active against herpes dermatitis in mice. researchgate.netpsu.edu
Further studies in mice with genital herpesvirus infections have provided more detailed insights. In mice infected intravaginally with Herpesvirus hominis type 2, intravaginal treatment with PAA initiated shortly after inoculation completely inhibited viral replication in the genital tract and prevented mortality. nih.gov Even when therapy was initiated 24 to 72 hours after infection, it significantly reduced viral titers in vaginal secretions, although it did not prevent death from subsequent encephalitis in all cases. nih.gov
Comparisons between PAA and phosphonoformic acid (PFA) in a murine model of genital herpes revealed that while HSV-1 strains were more sensitive to both drugs in cell culture, HSV-2 strains were generally more responsive to therapy in the animal model. nih.gov PAA appeared to be more active than PFA in the genital infection model, significantly altering the course of the infection. nih.gov For instance, in mice with HSV-2 genital infections treated with 5% PAA, viral replication was completely inhibited, and latent infection in the lumbosacral ganglia of surviving animals was prevented. nih.gov
Table 3: Efficacy of Phosphonoacetic Acid (PAA) in Animal Models of Herpesvirus Infections
| Animal Model | Virus | Route of Administration | Outcome | Citation |
|---|---|---|---|---|
| Rabbit | Herpes Simplex Virus | Topical (solution or ointment) | Suppressed clinical disease and viral replication in herpes keratitis. | nih.govresearchgate.net |
| Mouse | Herpes Simplex Virus | Topical | Active against herpes dermatitis. | researchgate.netpsu.edu |
| Mouse | Herpesvirus hominis type 2 | Intravaginal | Inhibited viral replication and prevented mortality in genital herpes. | nih.gov |
| Mouse | Herpes Simplex Virus 1 & 2 | Intravaginal | Significantly altered the course of genital infection, with PAA being more active than PFA. | nih.gov |
Mechanisms of Action in Animal Systems (e.g., DNA biosynthesis inhibition)
The mechanism of action of this compound and its related compounds in animal systems mirrors the findings from in vitro studies, primarily centering on the inhibition of viral DNA biosynthesis. researchgate.net As analogues of pyrophosphate, these compounds target the viral DNA polymerase, an enzyme crucial for the replication of the herpesvirus genome. researchgate.netpsu.edu
Studies in animal models have indirectly supported this mechanism. The observed reduction in viral titers and suppression of clinical disease in models of herpes keratitis and dermatitis are consistent with the inhibition of viral replication. researchgate.netpsu.edunih.gov The ability of PAA to prevent the establishment of latent infection in the lumbosacral ganglia of mice with genital herpes further underscores its effectiveness in halting the viral life cycle at the DNA synthesis stage. nih.gov
The high specificity of these compounds for the viral DNA polymerase over host cellular polymerases, as demonstrated in enzymatic assays, is a key factor contributing to their therapeutic efficacy and relatively low toxicity in animal models. researchgate.netnih.gov This selectivity allows for the effective suppression of viral replication without causing widespread damage to the host's cells.
Application in Genome Editing Technologies
The advent of CRISPR-Cas9 and other genome editing systems has revolutionized molecular biology, offering unprecedented ease in altering genomes. oup.com However, a significant challenge remains in ensuring the specificity and efficiency of these tools, particularly for therapeutic applications where off-target effects can have deleterious consequences. oup.comnih.gov Chemical modification of the guide RNAs (gRNAs) that direct the Cas endonuclease to its target DNA sequence has emerged as a powerful strategy to enhance the performance of CRISPR systems. oup.comfrontiersin.org Among these, modifications involving phosphonoacetic acid have demonstrated significant promise.
A key chemical modification utilized to improve gRNA performance is the 2′-O-methyl-3′-phosphonoacetate (MP) modification. oup.comfigshare.com This alteration is incorporated at specific locations within the ribose-phosphate backbone of the single-guide RNA (sgRNA). oup.comdovepress.com The MP modification is a type of phosphonoacetate alteration, which falls under the broader category of phosphodiester modifications designed to enhance the properties of synthetic RNAs. frontiersin.org
The chemical synthesis of gRNAs allows for the precise placement of these MP modifications. oup.com Researchers have systematically substituted standard ribonucleotides with MP-modified versions across the 20-nucleotide guide sequence of sgRNAs to evaluate their impact on CRISPR-Cas9 activity. oup.com This approach allows for the fine-tuning of gRNA properties to optimize both efficiency and specificity.
A primary advantage of incorporating phosphonoacetate modifications into gRNAs is the significant enhancement of their stability, which directly translates to higher editing yields. figshare.comnih.govnih.gov Chemical modifications can protect gRNAs from degradation by cellular nucleases, thereby extending their functional lifetime within the cell. frontiersin.orgnih.govoup.com
Studies have shown that MP modifications are particularly effective at the 3′ ends of sgRNAs. figshare.comnih.govnih.gov They have proven to be substantially more effective than the more commonly used 2′-O-methyl-3′-phosphorothioate (MS) modifications in promoting high editing yields, in some cases by an order of magnitude. figshare.comnih.gov This enhanced stability is especially crucial in scenarios where the gRNA is delivered separately from the Cas protein, such as co-transfection with Cas messenger RNA (mRNA). figshare.comnih.gov In these cases, the gRNA must remain intact within the cell until the Cas protein is expressed and can form the active ribonucleoprotein (RNP) complex. figshare.com
The superior performance of MP modifications is evident in various CRISPR applications. For instance, MP-modified sgRNAs have been shown to boost the efficiency of cytidine (B196190) base editing (using BE4 mRNA) and prime editing (using PE2 mRNA). figshare.comnih.gov In experimental models using HepG2 cells, sgRNAs with MP-modified 3' ends demonstrated marked improvements in editing efficiency compared to those with MS modifications, especially in the presence of serum which contains exonucleases. figshare.comnih.govacs.org
Table 1: Effect of 3' End Modifications on sgRNA Editing Efficiency in HepG2 Cells (with Cas9 mRNA) This table is for illustrative purposes based on described findings. Actual values may vary based on specific experimental conditions.
| 3' End Modification | Relative Editing Yield | Key Finding | Source |
|---|---|---|---|
| Unmodified | Low | Susceptible to degradation. | figshare.comnih.gov |
| 3xMS (Phosphorothioate) | Moderate | Provides some protection against exonucleases. | figshare.comnih.gov |
| 1xMP (Phosphonoacetate) | High | Significantly more effective than MS modifications. | figshare.comnih.gov |
Perhaps the most critical improvement offered by phosphonoacetate modifications is the dramatic reduction of off-target cleavage events. oup.comnih.govdovepress.com Off-target effects, where the CRISPR-Cas9 complex cuts at unintended genomic sites, are a major safety concern for the clinical application of gene editing. nih.gov The Cas9 nuclease can tolerate several mismatches between the sgRNA and a DNA sequence, leading to these unwanted mutations. nih.gov
By strategically placing MP modifications within the "guide sequence" of the sgRNA, it is possible to increase the specificity of the Cas9-sgRNA complex. oup.com This approach can reduce off-target cleavage by an order of magnitude or more, while importantly maintaining high on-target editing efficiency. oup.comglenresearch.com This enhanced specificity has been demonstrated in clinically relevant genes, such as HBB (implicated in sickle cell disease), IL2RG, VEGFA, and CLTA. oup.com The modification makes the Cas9 complex more sensitive to mismatches, effectively discriminating against off-target sites that are not perfectly complementary to the guide RNA. oup.comnih.govfrontiersin.org This provides a versatile method for augmenting the performance and safety profile of CRISPR systems for therapeutic and research applications. oup.comacs.org
Enhanced Stability and Editing Yields in CRISPR Systems
Implications in Cellular Metabolism and Signaling Pathways
Phosphonoacetic acid (PAA) and its derivatives function as analogues of pyrophosphate, a molecule central to many biochemical reactions, including nucleotide synthesis. acs.org This mimicry allows PAA to interfere with enzymes that utilize pyrophosphate or its precursors. For example, PAA can competitively inhibit carbamoyl (B1232498) phosphate (B84403) synthetase, an enzyme involved in the biosynthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides. nih.gov
The interference with nucleotide metabolism is a key aspect of the biological activity of PAA and related compounds like N-phosphonacetyl-L-aspartate (PALA). PALA is a known inhibitor of pyrimidine synthesis. nih.gov The inhibition of these de novo synthesis pathways is crucial as pyrimidines and purines are essential for creating the nucleoside triphosphates required for DNA and RNA synthesis. nih.gov Furthermore, phosphonoacetic acid moieties have been incorporated into nucleoside analogues to create potential inhibitors of ribonucleotide reductase, the enzyme that converts ribonucleoside diphosphates into the deoxyribonucleotides needed for DNA synthesis. researchgate.net The phosphonoacetic acid group in these compounds is designed to mimic the diphosphate (B83284) portion of the natural substrate. researchgate.net The presence of the phosphonoacetic acid moiety has been shown to be crucial for the biological activity of certain antiviral nucleoside analogues, as it can bind to the active site of enzymes like viral DNA polymerases, mimicking the binding of a natural nucleotide triphosphate. researchgate.net
The disruption of nucleotide biosynthesis by phosphonoacetic acid and its derivatives can have significant downstream consequences for cellular health, including energy depletion and the induction of DNA damage responses. The inhibition of pyrimidine synthesis by compounds like PALA has been observed to be accompanied by the depletion of intracellular ATP in sensitive cancer cell lines. researchgate.net
This metabolic stress, characterized by the starvation for essential DNA precursors, can lead to genotoxic stress. researchgate.net In response, cells may activate protective signaling pathways. For example, pyrimidine depletion can cause cell cycle arrest in the S-phase, a checkpoint mediated by signaling molecules like p53. researchgate.net This arrest provides the cell with an opportunity to repair the DNA damage and maintain genomic stability. researchgate.net While PAA is widely used as a direct inhibitor of viral DNA polymerases to block viral genome replication, its effects on cellular nucleotide pools can indirectly contribute to cellular stress pathways that respond to DNA damage and replication inhibition. nih.govcornell.edu For example, the expression of certain viral proteins is known to induce a DNA damage response, and while PAA is used to halt viral replication in these studies, the underlying principle of disrupting DNA synthesis is linked to the activation of these cellular stress responses. asm.org
Structure Activity Relationship Sar and Analog Design
Elucidation of Key Structural Elements for Biological Activity
The biological activity of adenosine (B11128) phosphonoacetic acid and its congeners is highly dependent on specific structural features. Research into its SAR has pinpointed several crucial elements that govern its interactions with target enzymes.
The antiherpesvirus activity of phosphonoacetic acid analogs has been shown to have incredibly specific structural requirements. researchgate.net Extensive studies involving over 100 congeners have demonstrated that neither the carboxylic group nor the phosphono group can be effectively replaced without a significant loss of biological function. researchgate.net This indicates that both acidic moieties are essential for the molecule's interaction with its biological targets, such as viral DNA polymerases, where they may engage in critical binding interactions within the active site. researchgate.net The dual necessity of these groups underscores their fundamental role in the compound's mechanism of action. researchgate.net
Beyond the mere presence of the carboxylic and phosphono groups, their spatial relationship is also a critical determinant of activity. researchgate.net Studies have revealed that the distance between these two functional groups is finely tuned for optimal biological effect. researchgate.net Any modification that increases this distance has been found to cause a complete loss of antiviral activity, highlighting the precise geometric fit required for the molecule to bind effectively to its target enzyme. researchgate.net
A key aspect of the functionality of adenosine phosphonoacetic acid analogs is the ability of the phosphonoacetate moiety to act as a bioisostere, or a mimic, of a pyrophosphate group. nih.govresearchgate.net The pyrophosphate moiety is a common structural feature in many biological molecules, including adenosine 5'-diphosphate (ADP) and adenosine 5'-triphosphate (ATP). nih.gov However, the P-O-P bond in pyrophosphates is susceptible to enzymatic cleavage by pyrophosphatases. nih.gov
The phosphonoacetate group, with its more chemically stable P-C bond, effectively mimics the structure and charge distribution of a pyrophosphate while being resistant to this enzymatic hydrolysis. nih.govfrontiersin.org This stability makes phosphonoacetate-containing analogs valuable tools for studying biological processes involving pyrophosphates. nih.gov For example, this compound (also referred to as ACP or 5'-O-(phosphono-acetyl)adenosine) is a close analog of ADP and has been studied as an inhibitor of enzymes like ribonucleotide reductase and a substrate for NDP kinase. researchgate.netnih.govbenthamdirect.com Its ability to mimic ADP allows it to interact with the active sites of these enzymes, although its binding affinity and processing can differ significantly from the natural substrate. nih.govbenthamdirect.com X-ray crystallography has shown that it can adopt a binding mode similar to ADP in the active site of NDP kinase. nih.govbenthamdirect.com However, in some systems, the mimicry is not perfect; for certain enzymes like the TRPM2 channel, a complete pyrophosphate motif is essential for activation, and replacement with a phosphonoacetate linker leads to a loss of activity. mdpi.comrsc.org
Significance of Distance Between Functional Groups
Rational Design of Novel this compound Analogs
Building on the foundational SAR knowledge, researchers have employed rational design strategies to create new analogs of this compound with improved therapeutic properties.
A primary goal in analog design is to enhance the specificity and binding affinity for a target enzyme while minimizing off-target effects. nih.gov Knowledge of the three-dimensional structure of an analog bound to its target enzyme can provide a roadmap for designing new molecules with improved characteristics. nih.govbenthamdirect.com
One strategy involves creating derivatives such as esters and amides of the phosphonoacetic acid moiety to probe for substrate specificity and modulate biological activity. researchgate.netnih.gov For instance, various 5'-phosphonoacetic acid, amide, and ester analogs of adenosine have been synthesized and tested as inhibitors of ribonucleotide reductase (RNR). researchgate.netnih.gov These studies help to verify the contribution of the diphosphate-mimicking moieties to the biological activity and to identify modifications that could enhance inhibitory potential. researchgate.net While some analogs show moderate activity, these investigations provide crucial data for further design cycles. nih.gov For example, certain adenosine-based amide analogs showed moderate inhibitory activity against HSV-2 and HIV-1. nih.gov
Table 1: Inhibitory Activity of Selected this compound Analogs
| Compound Name | Analog Type | Target/Assay | Reported Activity (EC50) | Reference |
|---|---|---|---|---|
| 5'-N-[(diethyl-phosphon)acetyl]adenosine | Amide | HSV-2 Inhibition | 48 µM | nih.gov |
| 5'-deoxy-5'-N-(phosphon-acetyl)adenosine sodium salt | Amide | HIV-1 (MT-4 cell) Inhibition | 110 µM | nih.gov |
| 5'-O-[(diethyl-phosphon)acetyl]cytidine | Ester | Murine RNR Inhibition | ~600 µM (IC50) | nih.gov |
| This compound (ACP) | - | Human NDP Kinase Inhibition | 0.6 mM (Kd) | nih.govbenthamdirect.com |
| Adenosine Diphosphate (B83284) (ADP) | Natural Substrate | Human NDP Kinase Binding | 0.025 mM (Kd) | nih.govbenthamdirect.com |
A significant challenge in developing nucleotide or phosphate-containing drugs is their poor cellular stability and low membrane permeability. nih.govacs.org Phosphates and phosphonates are often highly charged at physiological pH, which hinders their ability to cross cellular membranes. acs.orgsci-hub.se Furthermore, the phosphate (B84403) ester bonds are susceptible to cleavage by cellular phosphatases. nih.gov
The use of phosphate bioisosteres is a key strategy to overcome these hurdles. frontiersin.orgnih.gov The phosphonoacetate group itself is a prime example, replacing the labile P-O-P pyrophosphate linkage with a robust P-C bond, thereby increasing stability against enzymatic degradation. nih.govfrontiersin.org This modification is a foundational principle in the design of stable analogs. frontiersin.org
To address the issue of poor cell permeability, prodrug strategies are often employed. acs.orgjmb.or.kr These strategies involve masking the polar phosphonic and carboxylic acid groups with lipophilic (fat-soluble) moieties. acs.org These lipophilic groups can facilitate the molecule's passage across the cell membrane. jmb.or.kr Once inside the cell, these masking groups are designed to be cleaved by cellular enzymes, releasing the active, charged compound. acs.org However, developing effective prodrugs for molecules containing both phosphonic and carboxylic acid groups presents a unique synthetic challenge, as the reactive carboxylic acid can interfere with the chemistry used to modify the phosphonate (B1237965). acs.org
Strategies for Modulating Enzyme Specificity and Affinity
Computational Approaches in Analog Design
In the rational design of analogs for this compound, computational chemistry serves as a powerful tool to predict and analyze molecular interactions and reaction mechanisms. These in silico methods provide deep insights into the structure-activity relationships that govern the efficacy of these compounds as enzyme inhibitors, guiding the synthesis of more potent and specific molecules. The primary computational approaches include molecular modeling and docking to study enzyme-ligand interactions, and quantum chemical calculations to characterize reaction transition states.
Molecular Modeling and Docking Studies for Enzyme Interactions
Molecular modeling and docking are fundamental computational techniques used to predict the binding orientation and affinity of a ligand within the active site of a target protein. These methods are instrumental in designing analogs of this compound by simulating how structural modifications might enhance or alter interactions with the target enzyme.
Research into inhibitors for ribonucleotide reductase (RNR), a crucial enzyme for DNA synthesis, has utilized molecular modeling to evaluate potential bioisosteres of diphosphates. researchgate.netnih.gov A modeling study was conducted on the R1 subunit of RNR to assess the possible interactions of 5'-phosphonoacetic acid, amide, and ester analogs of adenosine. researchgate.netnih.gov This approach helps to verify if the designed mimics can fit into the active site and establish key binding interactions, thereby guiding the selection of candidates for synthesis and biological testing. researchgate.net
Similarly, the binding of this compound (termed ACP in some studies) to Nucleoside-Diphosphate Kinase (NDP kinase) has been elucidated through X-ray crystallography and molecular modeling. benthamdirect.comnih.gov These studies revealed that the analog binds at the same site as the natural substrate, ADP, adopting a similar conformation. benthamdirect.comnih.gov However, a key difference was the absence of a magnesium ion in the active site when bound to the analog. benthamdirect.comnih.gov Such detailed structural knowledge is invaluable for the design of new molecules with improved specificity and affinity, as it highlights subtle but critical differences in binding compared to the natural substrate. benthamdirect.comnih.gov While standard modeling methods are useful, they can sometimes fail to predict unconventional binding modes, such as base orientation reversals, which have been observed in other phosphonate analogs like tenofovir. ustc.edu.cn
Docking studies have also been pivotal in the development of inhibitors for ecto-5'-nucleotidase (CD73), a key enzyme in cancer-promoting adenosine signaling. researchgate.net By docking various adenosine analogs into the CD73 active site, researchers can predict binding poses and compare interactions with known inhibitors like α,β-methylene-ADP (APCP). researchgate.netscispace.com These models can reveal key interactions, such as π-stacking of the adenine (B156593) base with phenylalanine residues and hydrogen bonding between the ribose diol group and aspartate residues. scispace.com The phosphonate groups are often shown to chelate essential zinc ions in the active site. scispace.com Computational docking allows for the rationalization of why some analogs are weak inhibitors, often showing displacement from the optimal binding pose of a potent inhibitor. researchgate.net
Table 1: Summary of Molecular Modeling and Docking Studies on this compound and Analogs
| Enzyme Target | Compound/Analog Class | Computational Method | Key Findings | Citations |
|---|---|---|---|---|
| Ribonucleotide Reductase (RNR) | 5'-phosphonoacetic acid analogs of adenosine | Molecular Modeling | Verified possible interactions of diphosphate mimic moieties within the R1 subunit active site. | researchgate.net, nih.gov |
| Nucleoside-Diphosphate Kinase (NDP Kinase) | This compound (ACP) | X-ray Crystallography & Modeling | Binds at the ADP site in a similar conformation but without a coordinated magnesium ion. | benthamdirect.com, nih.gov |
| Ecto-5'-nucleotidase (CD73) | Adenosine analogs (e.g., APCP) | Molecular Docking | Predicted binding poses, identified key π-stacking and hydrogen bond interactions, and rationalized activity differences. | researchgate.net, scispace.com |
Quantum Chemical Calculations for Transition State Characterization
While molecular modeling provides a static picture of binding, quantum chemical calculations offer a dynamic understanding of the reaction mechanism by characterizing the high-energy transition state of an enzyme-catalyzed reaction. This information is critical for designing transition-state analogs, which are potent inhibitors that bind tightly to the enzyme by mimicking the geometry and electronics of the transition state.
Similar methods have been applied to study orotate (B1227488) phosphoribosyltransferases (OPRTs). nih.gov By solving the transition state structures with phosphonoacetic acid, researchers determined key bond distances. nih.gov For instance, the C1'-O bond distance to the oxygen of phosphonoacetic acid was calculated to be between 2.14 to 2.15 Å. nih.gov These calculations, grounded in experimental data, provide a faithful mimic of the enzymatic transition state, which is an invaluable template for designing ultra-high-affinity inhibitors. nih.gov The natural bond orbital analysis of the nucleophilic oxygens of pyrophosphate versus phosphonoacetic acid can also explain differences in their reactivity at the transition state. nih.gov Density Functional Theory (DFT) is a common quantum chemical method used for these calculations, for example at the B3LYP/6-31G(d,p) level of theory, to compute transition state geometries and molecular electrostatic potential surfaces. nih.govacs.org
Table 2: Application of Quantum Chemical Calculations in Transition State Analysis
| Enzyme Target | Probe Molecule | Computational Method | Key Findings | Citations |
|---|---|---|---|---|
| ATP Phosphoribosyltransferase (ATP-PRT) | Phosphonoacetic acid | Quantum Mechanics (QM) bounded by Kinetic Isotope Effects (KIEs) | Predicted a dissociative DN*AN‡ transition state with a fully dissociated adenine group. | acs.org |
| Orotate Phosphoribosyltransferase (OPRT) | Phosphonoacetic acid | Quantum Mechanics (QM) using DFT (B3LYP/6-31G(d,p)) | Calculated transition state bond distances (e.g., C1'-OPA of 2.14-2.15 Å); characterized electrostatic properties. | nih.gov |
Future Directions in Research
Exploration of Undiscovered Enzyme Targets and Pathways
While adenosine (B11128) phosphonoacetic acid and its parent compound, phosphonoacetic acid (PAA), are well-known for their inhibitory effects on viral DNA polymerases and ribonucleotide reductase, current research is venturing beyond these classical targets to uncover novel biological interactions. nih.govresearchgate.net The scientific community is actively exploring new enzymatic targets and metabolic pathways that could be modulated by this class of compounds.
One area of investigation is the interaction with other cellular kinases. For instance, adenosine phosphonoacetic acid (also referred to as ACP) has been identified as a weak inhibitor and a poor substrate for human Nucleoside-Diphosphate (NDP) kinase, an enzyme crucial for synthesizing nucleoside triphosphates. nih.gov The determination of the X-ray crystal structure of the ACP-NDP kinase complex has provided detailed molecular insights into this interaction, revealing a binding mode similar to ADP but without the presence of a magnesium ion in the active site. nih.gov This structural data is pivotal for designing new analogs with enhanced specificity and affinity, thereby minimizing potential off-target effects that could arise from interfering with multiple cellular kinases. nih.gov
Furthermore, research into microbial biosynthesis is revealing complex and previously unknown pathways involving phosphonoacetic acid. The discovery of O-phosphonoacetic acid serine, a novel natural product from Streptomyces sp., was achieved through the refactoring of a silent biosynthetic gene cluster. illinois.edu This work identified a new biosynthetic branch point involving a phosphonoacetaldehyde (B103672) dehydrogenase, indicating that PAA serves as a key intermediate in a broader range of natural product syntheses than previously understood. illinois.edu The proposed biosynthetic pathway involves nucleotidylylated intermediates, highlighting the complexity of these metabolic routes which are still being elucidated. researchgate.net These findings suggest that a rich diversity of phosphonate-related biosynthetic machinery and undiscovered enzyme targets exists in nature. researchgate.net
Development of Advanced Synthetic Routes for Complex Analogs
The synthesis of novel and complex analogs of this compound is critical for exploring new biological functions and refining therapeutic potential. Researchers are developing sophisticated, multi-step synthetic strategies to create molecules with precisely modified structures. These advanced routes often involve the use of specialized coupling agents and protecting group chemistry to achieve the desired products.
A prominent example is the synthesis of adenosine 5'-diphosphate ribose (ADPR) analogs where a phosphonoacetate linker serves as a bioisostere for the pyrophosphate moiety. nih.govrsc.org One such route begins with the selective deprotection of a carboxylic ester on a triethylphosphonoacetate precursor. nih.gov This is followed by a coupling reaction with a protected adenosine nucleoside, such as 2',3'-O-isopropylidene adenosine, using N,N′-dicyclohexylcarbodiimide (DCC) as a condensing agent. nih.govrsc.org Subsequent steps can include trans-silylation with bromotrimethylsilane (B50905) (TMSBr) followed by hydrolysis to yield the desired phosphonic acid. nih.gov These methods allow for the systematic replacement of phosphate (B84403) groups to probe the structural requirements of biological targets. nih.govrsc.org
Various condensing agents are employed to form the crucial ester or amide linkages in these complex analogs. Reagents like 2,4,6-triisopropylbenzenesulfonyl chloride (TPS) and dicyclohexylcarbodiimide (B1669883) (DCCI) have been successfully used to couple phosphonoacetic acid to the 5'-position of different nucleosides. nih.gov For the creation of amide bioisosteres, coupling reactions may utilize 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC) in conjunction with p-nitrophenol. nih.gov The choice of protecting groups, such as the tetraisopropyldisilyl (TIPDS) group for adenosine, is also a key consideration to prevent unwanted side reactions and ensure the successful synthesis of the target molecule. ucl.ac.uk
Table 1: Reagents in the Synthesis of a Phosphonoacetate ADPR Analog This table is based on synthetic schemes described in the literature. nih.govrsc.org
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Sodium Hydroxide (NaOH) | Selective deprotection of carboxylic ester |
| 2 | N,N′-Dicyclohexylcarbodiimide (DCC), DMAP | Coupling of carboxylic acid to nucleoside |
| 3 | Bromotrimethylsilane (TMSBr), Pyridine | Trans-silylation and subsequent hydrolysis to form phosphonic acid |
| 4 | Aqueous Trifluoroacetic Acid (TFA) | Removal of acid-labile protecting groups (e.g., isopropylidene) |
Refinement of Structure-Activity Relationships for Enhanced Efficacy in Preclinical Models
Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to designing more effective compounds. For phosphonoacetic acid derivatives, SAR studies have evolved from defining basic pharmacophore requirements to detailed analyses that enable the fine-tuning of target specificity and preclinical efficacy.
Early research established that the antiherpetic activity of phosphonoacetic acid has highly specific structural demands. researchgate.net It was found that both the carboxylic acid and the phosphono groups are essential for activity, and the distance between them is critical. researchgate.net Modifying these core components or significantly increasing the distance between them leads to a complete loss of function. researchgate.net
More recent and sophisticated SAR studies have leveraged systematic chemical modifications and structural biology to achieve dramatic shifts in biological activity. A compelling example is the investigation of α-Carboxy Nucleoside Phosphonates (α-CNPs). acs.org By altering the flexibility of the linker connecting the nucleobase to the α-carboxy phosphonate (B1237965) moiety, researchers could redirect the compound's inhibitory profile. An analog with a rigid cyclopentyl linker was a potent inhibitor of HIV-1 reverse transcriptase, whereas replacing it with a more flexible acyclic butenyl linker resulted in a compound that was ~100-fold more active against herpetic DNA polymerases. acs.org This demonstrates a rational approach to refining SAR to enhance efficacy against specific targets.
In other studies targeting the cation channel TRPM2, phosphonoacetate-containing ADPR analogs were synthesized. nih.govacs.org While these specific analogs did not show significant agonist or antagonist activity, underlining the importance of the complete pyrophosphate motif for that particular target, the broader SAR investigation revealed that introducing an 8-phenyl substituent to the adenine (B156593) ring of ADPR conferred antagonist properties. acs.orgmdpi.comresearchgate.net This activity was further enhanced by also incorporating a 2'-deoxy modification on the adenosine ribose. acs.orgmdpi.com Such detailed studies are crucial for developing potent and selective antagonists for preclinical evaluation in disease models. acs.orgnih.gov
Table 2: Impact of Linker Flexibility on Target Specificity of Thymine-α-CNP Analogs Data synthesized from research findings on α-Carboxy Nucleoside Phosphonates. acs.org
| Linker Type | Primary Target Enzyme | Relative Potency |
|---|---|---|
| Rigid (Cyclopentyl) | HIV-1 Reverse Transcriptase | High |
| Flexible (Acyclic Butenyl) | Herpetic DNA Polymerases | High (~100-fold shift in selectivity) |
Integration with Emerging Biotechnologies (e.g., advanced genome editing platforms)
A significant future direction for phosphonoacetic acid chemistry lies in its integration with cutting-edge biotechnologies, most notably the CRISPR-Cas9 genome editing system. Derivatives of phosphonoacetic acid have been shown to be instrumental in enhancing the efficiency and stability of the guide RNAs (gRNAs) that direct the Cas9 enzyme to its target DNA sequence. nih.govacs.org
Specifically, the chemical modification of the gRNA backbone with 2′-O-methyl-3′-phosphonoacetate (MP) at terminal nucleotide positions has been demonstrated to substantially improve gene editing outcomes in human cells. nih.govacs.orgacs.org This modification serves to protect the gRNA from degradation by cellular exonucleases. nih.gov In comparative studies, gRNAs with MP modifications at their 3' ends showed markedly improved stability and higher editing efficiency compared to unmodified gRNAs or those with the more common phosphorothioate (B77711) (MS) modifications. nih.govacs.org The enhancement is particularly pronounced in environments containing serum, which simulates the harsher biological conditions encountered during in vivo delivery. nih.govacs.org
This integration addresses a key challenge in the therapeutic application of CRISPR technology: the stability of its RNA components. By increasing the half-life of the gRNA, the MP modification ensures that the CRISPR-Cas9 system remains active in the cell for a longer duration, leading to higher yields of the desired genetic edit. acs.orgacs.org This application is not limited to standard CRISPR-Cas9, as phosphonoacetate modifications have also been proposed for use in other advanced systems, such as CRISPR-based base editors that allow for precise single-nucleotide changes without creating double-stranded DNA breaks. google.comnih.gov The use of phosphonoacetate chemistry to augment the performance of a revolutionary biotechnology like CRISPR exemplifies a powerful synergy between synthetic chemistry and molecular biology.
Table 3: Effect of 3' End Modification on Guide RNA Editing Efficiency Based on findings from studies on chemically modified sgRNAs for CRISPR-Cas9. nih.govacs.org
| sgRNA 3' End Modification | Relative Editing Efficiency (in serum) | Key Advantage |
|---|---|---|
| Unmodified | Low | - |
| Phosphorothioate (MS) | Moderate | Increased nuclease resistance |
| Phosphonoacetate (MP) | High | Substantially improved stability and editing yield |
Elucidation of Broader Biological Impacts on Cellular Homeostasis and Disease Models
Future research will increasingly focus on understanding the comprehensive biological effects of this compound and its derivatives beyond their primary intended targets. Elucidating these broader impacts on cellular homeostasis is essential for predicting potential off-target effects and for fully understanding their mechanism of action in complex biological systems and disease models.
Studies have indicated that phosphonoacetic acid (PAA) can affect host cell processes, notably DNA synthesis. researchgate.net PAA was observed to partially inhibit DNA synthesis in actively dividing host cells, while having minimal effect on confluent, non-dividing cells. researchgate.net Further research suggests this effect might be complex, as some of the "host cell" DNA synthesis in virus-infected cells could be performed by the viral DNA polymerase itself, which is the enzyme targeted by PAA. psu.edu This highlights the intricate interplay between the compound, viral enzymes, and host cellular machinery. The potential for this compound to interfere with various cellular kinases beyond its primary targets also underscores the need for a deeper understanding of its cellular activity profile to anticipate and mitigate unwanted side effects. nih.gov
Q & A
Q. How is adenosine phosphonoacetic acid structurally distinguished from other adenosine phosphate derivatives?
this compound features a phosphonoacetate group (-PO(OH)-CH₂-COOH) directly linked to the ribose moiety of adenosine, distinguishing it from canonical adenosine phosphates (e.g., AMP, ADP, ATP), which have linear phosphate chains attached to the 5'-hydroxyl group. Structural confirmation requires techniques like nuclear magnetic resonance (NMR) spectroscopy (e.g., ³¹P and ¹H NMR) or high-resolution mass spectrometry (HRMS) to resolve the distinct chemical environment of the phosphonoacetate group .
Q. What synthetic methodologies are commonly employed to prepare this compound derivatives?
Synthesis typically involves coupling adenosine precursors (e.g., 5’-amino-2’,3’-O-isopropylidene-adenosine) with diethyl phosphonoacetic acid under basic conditions. Challenges include optimizing reaction parameters (temperature, equivalents of reagents) to avoid side reactions, such as incomplete substitution or hydrolysis of the phosphonoacetate group. For example, nucleophilic displacement with methyl bromoacetate or diethyl p-toluenesulfonyloxymethylphosphonate often requires DBU or NEt₃ as a base, but achieving di-substituted derivatives remains difficult due to steric hindrance .
Advanced Research Questions
Q. How does this compound influence microbial phosphate metabolism under phosphate-limiting conditions?
Studies on Geomyces pannorum P15 demonstrate that this compound substitutes inorganic phosphate (Pi) in metabolic pathways when Pi concentrations fall below 0.15 mmol/L. However, its utilization efficiency drops significantly at Pi levels <0.15 mmol/L, suggesting competitive inhibition between Pi and phosphonoacetic acid uptake. Experimental designs should include controlled phosphate gradients (e.g., 0.15–2 mmol/L Pi) and biomass quantification to assess metabolic trade-offs .
Table 1: Growth Efficiency of Geomyces pannorum P15 with Phosphonoacetic Acid
| Phosphate (mmol/L) | Phosphonoacetic Acid (mmol/L) | Biomass Yield (g/L) |
|---|---|---|
| 0.15 | 2.0 | 0.8 |
| 0.00 | 2.0 | 0.3 |
| 2.0 | 0.0 | 1.2 |
Q. What methodological considerations ensure accurate quantification of this compound in complex biological matrices?
Quantitative ³¹P NMR using phosphonoacetic acid as an internal standard provides traceable purity measurements (e.g., 99.26% ± 0.75% when referenced to NIST SRM 194a). Key steps include:
- Ensuring full relaxation delays (≥30 s) to account for T₁ relaxation times (6.5 s for phosphonoacetic acid).
- Validating signal separation from interferents (e.g., InsP₆) in aqueous or organic solvents.
- Cross-verifying results with ¹H NMR (e.g., potassium hydrogen phthalate as a reference) to minimize analytical bias .
Q. Why do conflicting results arise in evaluating this compound’s antiviral efficacy?
While phosphonoacetic acid inhibits viral DNA biosynthesis in vitro by mimicking phosphate groups and disrupting polymerase activity, in vivo studies show limited efficacy due to poor pharmacokinetics (e.g., rapid renal clearance) or off-target effects. For instance, in prion disease models, phosphonoacetic acid failed to reduce infectivity titers despite inhibiting PrPˢᶜ accumulation in cell cultures. Researchers must differentiate between in vitro enzyme inhibition assays and whole-organism models when interpreting therapeutic potential .
Q. How can researchers address challenges in synthesizing multi-substituted this compound derivatives?
Failed attempts to synthesize di-substituted derivatives highlight steric and electronic constraints. Strategies include:
- Using bulkier protecting groups (e.g., trityl) to direct regioselectivity.
- Employing microwave-assisted synthesis to enhance reaction kinetics.
- Screening alternative coupling agents (e.g., carbodiimides) to improve yields .
Data Contradiction Analysis
Q. How should discrepancies in phosphonoacetic acid’s metabolic role be reconciled?
In Geomyces pannorum, phosphonoacetic acid fully replaces Pi at 2 mmol/L but fails at lower Pi concentrations. This suggests dual regulatory mechanisms: (1) high-affinity Pi transporters dominate at Pi <0.15 mmol/L, and (2) phosphonoacetate-specific pathways activate only when Pi is non-limiting. Researchers should perform transcriptomic analyses to identify Pi-dependent versus phosphonoacetate-specific metabolic genes .
Table 2: Conflicting Outcomes in Antiviral Studies of Phosphonoacetic Acid
| Model System | Observed Effect | Reference |
|---|---|---|
| Cell culture (HSV-1) | IC₅₀ = 12 µM (DNA polymerase inhibition) | |
| Murine prion model | No reduction in infectivity |
Methodological Resources
- NMR Standards: Phosphonoacetic acid is validated as a ³¹P qNMR reference material (NIST-traceable) for aqueous systems, while triphenyl phosphate serves for organic solvents .
- Synthesis Protocols: Detailed coupling procedures for adenosine analogues are described in Schemes 1–2 of , with troubleshooting for di-substitution failures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
